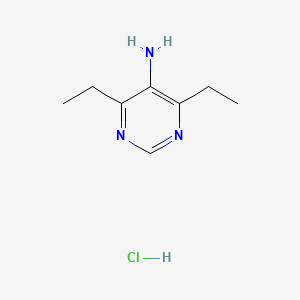

4,6-Diethylpyrimidin-5-amine hydrochloride

Description

4,6-Diethylpyrimidin-5-amine hydrochloride is a pyrimidine derivative featuring ethyl substituents at the 4- and 6-positions, an amine group at the 5-position, and a hydrochloride counterion. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological relevance.

Key structural characteristics:

- Pyrimidine core: A six-membered ring with two nitrogen atoms at the 1- and 3-positions.

- Substituents: Ethyl groups (C₂H₅) at positions 4 and 6, enhancing lipophilicity compared to halogens or oxygen-containing groups.

- Functional groups: A primary amine (-NH₂) at position 5, which can participate in hydrogen bonding and protonation.

- Salt form: Hydrochloride improves aqueous solubility, a common feature in bioactive compounds for enhanced bioavailability.

Properties

IUPAC Name |

4,6-diethylpyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-3-6-8(9)7(4-2)11-5-10-6;/h5H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJBKBBFRKQVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)CC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethylpyrimidin-5-amine hydrochloride typically involves the condensation of ethyl acetoacetate with guanidine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethylpyrimidin-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions at the amino group or the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Diethylpyrimidin-5-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4,6-Diethylpyrimidin-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Pyrimidine derivatives exhibit significant variability in properties based on substituent type and position. Below is a comparative analysis:

Table 1: Substituent and Physical Property Comparison

Key Observations :

- Ethyl vs.

- Melting Points : Chloro-substituted derivatives (e.g., B5, 175–176°C; 4,6-dichloro-5-methoxypyrimidine, 313–315°C) exhibit higher melting points due to stronger intermolecular forces (halogen bonding, dipole-dipole interactions). Ethyl groups may lower melting points due to steric hindrance.

- NMR Shifts : Ethyl protons resonate upfield (δ 1.2–3.0) compared to methoxy (δ 3.8–4.0) or isopropyl groups (δ 1.28–3.46).

Nucleophilic Substitution

Chloro-substituted pyrimidines (e.g., 4,6-dichloro derivatives) are highly reactive toward nucleophiles, enabling functionalization at positions 4 and 6. In contrast, ethyl groups are less electrophilic, making 4,6-diethylpyrimidin-5-amine hydrochloride more stable under basic conditions but less versatile in further derivatization.

Salt Formation

Hydrochloride salts (e.g., berberine HCl, lidocaine HCl) improve solubility for pharmaceutical formulations. The hydrochloride form of 4,6-diethylpyrimidin-5-amine likely enhances its bioavailability compared to the free base.

Pharmacological and Industrial Relevance

- Chloro Derivatives : Used as intermediates in agrochemicals (e.g., fungicides) and antiviral agents.

- Ethyl Derivatives : Lipophilic substituents may favor central nervous system (CNS) penetration, as seen in analogs like moxonidine HCl (a hypertensive agent).

- Methoxy Derivatives : Found in kinase inhibitors and antimicrobial agents due to hydrogen-bonding capabilities.

Biological Activity

4,6-Diethylpyrimidin-5-amine hydrochloride is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of two ethyl groups at positions 4 and 6, and an amine group at position 5. Its chemical structure can be represented as follows:

This compound is soluble in various organic solvents and has been synthesized through various methods, including nucleophilic substitution reactions involving pyrimidine derivatives.

1. Antiviral Activity

Research indicates that compounds related to this compound exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral maturation by preventing the assembly of viral proteins into new virions. This mechanism suggests potential applications in developing antiviral drugs, especially when combined with other agents to mitigate resistance development .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which contributes to various diseases. Preliminary studies suggest that this compound may possess significant antioxidant activity, although detailed mechanisms remain to be elucidated.

3. Inhibition of Nitric Oxide Production

In vitro studies have demonstrated that certain pyrimidine derivatives can suppress nitric oxide (NO) production in immune cells. This suppression is dose-dependent and has implications for inflammatory responses and conditions characterized by excessive NO production . The inhibition of NO production could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and inflammatory pathways.

- Cellular Signaling Modulation : By affecting signaling pathways related to immune responses, it may alter cytokine secretion and cell viability.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral protein assembly | |

| Antioxidant | Scavenging free radicals | |

| NO Production Inhibition | Dose-dependent suppression |

Case Study: Antiviral Efficacy

A study conducted on various pyrimidine derivatives showed that those similar to this compound effectively reduced viral load in infected cell cultures. The results indicated a significant reduction in viral titers when treated with these compounds compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.